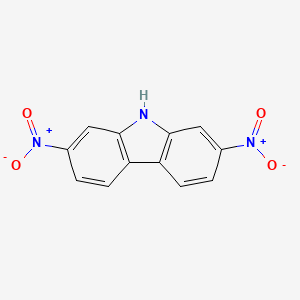

2,7-Dinitrocarbazole

描述

2,7-Dinitrocarbazole (CAS: 344863-34-9; molecular formula: C₁₂H₇N₃O₄, molecular weight: 257.20 g/mol) is a nitro-substituted carbazole derivative synthesized via nitration of carbazole. The compound features two nitro groups at the 2- and 7-positions of the carbazole core, which significantly influence its electronic and photophysical properties . Its synthesis typically yields a mixture of isomers, with this compound constituting 30–35% of the product and the 3,6-dinitrocarbazole isomer forming the majority (50–60%) . The compound crystallizes as golden leaflets with a melting point of 344–346°C, distinguishing it from the higher-melting 3,6-isomer (386–387°C) . Its nitro groups enhance electron-withdrawing effects, making it a candidate for applications in optoelectronics and supramolecular chemistry.

属性

分子式 |

C12H7N3O4 |

|---|---|

分子量 |

257.20 g/mol |

IUPAC 名称 |

2,7-dinitro-9H-carbazole |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-1-3-9-10-4-2-8(15(18)19)6-12(10)13-11(9)5-7/h1-6,13H |

InChI 键 |

LJRSHKJYQVMZTL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC3=C2C=CC(=C3)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Substituent Position : The 2,7-substitution pattern in carbazole derivatives leads to distinct electronic properties compared to 3,6-substituted isomers. For example, 2,7-dinitrocarbazole exhibits a lower melting point than 3,6-dinitrocarbazole, likely due to reduced symmetry and weaker intermolecular interactions .

- Synthetic Yields: this compound is a minor product in nitration reactions, whereas pyridinyl ethynyl derivatives (e.g., 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole) are synthesized via cross-coupling with low yields (19%) due to steric and electronic challenges .

Spectroscopic and Electronic Properties

Key Observations :

- Nitro vs. Ethynyl Groups : Nitro groups in this compound quench fluorescence, limiting its use in emissive applications. In contrast, pyridinyl ethynyl substituents enhance conjugation and enable tunable fluorescence, as seen in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole .

- Two-Photon Absorption : Theoretical studies show that 2,7-carbazole derivatives exhibit red-shifted absorption and higher two-photon absorption cross-sections than 3,6-isomers due to extended π-conjugation .

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted carbazoles are less common in optoelectronics due to fluorescence quenching but are valuable in explosives and dyes. Bromo and ethynyl derivatives are preferred for conjugated polymers and sensors .

- Polymer Performance : Poly(2,7-carbazole) derivatives outperform 3,6-polymers in solar cells due to improved charge transport and solubility .

准备方法

Reaction Conditions and Limitations

The direct nitration of carbazole employs concentrated nitric acid under controlled temperatures (<50°C) to prevent over-nitration or decomposition. The reaction proceeds via electrophilic aromatic substitution, where the nitro group preferentially occupies the 2 and 7 positions due to the electron-donating nature of the carbazole’s nitrogen atom. However, this method faces challenges:

-

Low regioselectivity : Competing nitration at the 3 and 6 positions often occurs, necessitating tedious purification.

-

Moderate yields : Typical yields range from 40–60%, influenced by reaction time (6–24 hours) and acid concentration.

Mechanistic Insights

The nitration mechanism involves the generation of nitronium ions (NO₂⁺) from nitric acid, which attack the carbazole’s aromatic rings. The 2 and 7 positions are favored due to resonance stabilization of the intermediate σ-complex. Side reactions, such as oxidation of the carbazole backbone, are minimized by maintaining temperatures below 50°C.

Nitration of Substituted Biphenyls Followed by Cyclization

4,4′-Dibromobiphenyl as a Precursor

A patented method (CN102875447A) outlines a two-step synthesis starting from 4,4′-dibromobiphenyl:

-

Nitration :

-

Cyclization :

Key Advantages:

4,4′-Diiodobiphenyl-Based Synthesis

A two-step method adapts the above approach using 4,4′-diiodobiphenyl:

-

Nitration :

-

Reagents : Fuming nitric acid in acetic acid.

-

Product : 2-nitro-4,4′-diiodobiphenyl (mixed with 4-iodo-4′-nitrobiphenyl).

-

-

Cyclization and alkylation :

Performance Metrics:

-

Efficiency : The process avoids harsh conditions, achieving "reasonably efficient" yields.

-

Applications : The product serves as a monomer for optoelectronic polymers.

Comparative Analysis of Preparation Methods

The table below contrasts the two dominant synthesis routes:

Optimization Strategies and Recent Advances

Catalyst and Solvent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。